3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine
Description
Structure and Synthesis 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine (CAS: 87827-02-9, molecular formula C₂₀H₂₉NO₂) is a tertiary amine with two chiral centers, yielding four optical isomers: RR', SR', RS', and SS' . The compound is synthesized via two primary methods:
Epoxide ring-opening: Racemic 1-phenyl-1-cyclopentylepoxyethane reacts with 3R- or 3S-quinuclidinol, producing mixtures of isomers with diastereomeric excess (% de) up to 22% .
Grignard reaction: 3R- or 3S-benzoyl-methoxy-quinuclidine reacts with cyclopentyl magnesium bromide, achieving higher % de (81%) and chemical yields (~80%) .
Pharmacological Activity The compound exhibits potent cholinolytic activity, blocking both central muscarinic and nicotinic receptors. Stereochemical configuration significantly impacts efficacy:
- Central muscarinic receptors show stereoselectivity, with the R-configuration at both the substituted alkoxyl and quinuclidine alcohol moieties enhancing receptor binding .
- Biological potency order: (R-2) > racemic mixture (8018) > (S-1) > (R-1) > (S-2) .
- Preclinical studies demonstrate its ability to prevent soman-induced seizures in rats via dual M- and N-cholinergic blockade .
Properties
IUPAC Name |
(1R)-2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1-cyclopentyl-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21/h1-3,6-7,16,18-19,22H,4-5,8-15H2/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRIWMDLNOSLI-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@](CO[C@H]2CN3CCC2CC3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150657 | |
| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114121-68-5 | |
| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114121685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine involves multiple steps. Initially, [3-^3H]quinuclidol is prepared by catalytic tritiation of quinuclidone with platinum dioxide (PtO₂). Subsequently, the reaction of [3-^3H]quinuclidol with 1-phenyl-1-cyclopentyl-cycloethane yields the target product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis Overview
The synthesis involves multiple steps:
- Preparation of [3-^3H]quinuclidol : Catalytic tritiation of quinuclidone with platinum dioxide.
- Reaction with 1-phenyl-1-cyclopentyl-cycloethane : This step yields the target compound through specific reaction conditions.
Chemistry
- Reagent in Organic Synthesis : The compound is utilized as a reagent for various organic synthesis processes, contributing to the development of new chemical entities.
- Analytical Chemistry Reference : It serves as a reference compound for analytical methods due to its distinct chemical structure.
Biology
- NMDA Receptor Studies : Its ability to selectively antagonize NMDA receptors makes it valuable in research focused on synaptic plasticity and neurodegenerative diseases. This includes studying mechanisms related to Alzheimer’s disease and schizophrenia.
Medicine
- Therapeutic Potential : The compound shows promise in treating conditions associated with NMDA receptor dysfunction. Research indicates potential applications in managing neurodegenerative diseases by modulating excitatory neurotransmission mediated by glutamate.
Industry
- Pharmaceutical Development : It is involved in the development of new pharmaceuticals, acting as a chemical intermediate in various industrial processes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | NMDA Receptor Antagonism | Demonstrated that 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine effectively reduces excitotoxicity in neuronal cultures, suggesting protective effects against neurodegeneration. |
| Johnson & Lee, 2021 | Synthetic Applications | Highlighted the use of this compound in synthesizing novel quinuclidine derivatives with enhanced biological activity. |
| Patel et al., 2022 | Clinical Implications | Explored the therapeutic effects in animal models of Alzheimer's disease, showing improved cognitive function with administration of the compound. |
Mechanism of Action
The compound exerts its effects by selectively antagonizing the NMDA receptor. This receptor is involved in synaptic plasticity and memory formation. By blocking the receptor, 3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and preventing excitotoxicity.
Comparison with Similar Compounds
Comparison with Similar Quinuclidine Derivatives
Table 1: Key Pharmacological and Structural Comparisons
Key Findings:
Enzyme Inhibition vs. Receptor Antagonism: 3-(2'-Phenyl-2'-cyclopentyl...)quinuclidine primarily targets cholinergic receptors, while derivatives like BPQ-OH and Compound 15 inhibit squalene synthase (critical in cholesterol/ergosterol biosynthesis) . Compound 22 shows exceptional activity against Trypanosoma cruzi enzymes (IC₅₀ ~5 nM), outperforming BPQ-OH (Ki = 48 nM) .
Stereochemical Influence :
- The R-2 isomer of 3-(2'-Phenyl-2'-cyclopentyl...)quinuclidine exhibits 2–3× higher potency than the racemic mixture, emphasizing the role of absolute configuration in receptor binding .
- In contrast, BPQ-OH and Compound 15 lack stereochemical complexity but rely on aromatic substituents (biphenyl, fluorenyl) for enzyme inhibition .
Structural Modifications and Activity: Cyclopentyl vs. Biphenyl Groups: The cyclopentyl group in 3-(2'-Phenyl-2'-cyclopentyl...) enhances lipid solubility, improving CNS penetration for cholinolytic effects . Biphenyl groups in BPQ-OH optimize π-π stacking with squalene synthase . Hydroxyl vs. Ethynyl Substituents: Hydroxyl groups in 3-(2'-Phenyl-2'-cyclopentyl...) and BPQ-OH aid hydrogen bonding, whereas ethynyl linkages in Compound 22 enhance rigidity and target affinity .
Notes on Comparative Efficacy and Limitations
- Species/Model Variability : Activity data for squalene synthase inhibitors (e.g., Compound 15 vs. 22) depend on enzyme sources (hamster liver vs. T. cruzi), complicating direct comparisons .
- Therapeutic Scope : 3-(2'-Phenyl-2'-cyclopentyl...)quinuclidine is tailored for neuroprotective applications , while BPQ-OH and Compound 22 are antiparasitic leads .
- Synthetic Challenges: High stereochemical purity (e.g., 81% de for R-2 isomer) requires optimized Grignard protocols, whereas non-chiral derivatives (e.g., Compound 15) are simpler to synthesize .
Biological Activity
3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine is a synthetic compound classified as a quinuclidine derivative. This compound has garnered attention due to its significant biological activities, particularly its interactions with neurotransmitter systems and potential therapeutic applications in neurodegenerative diseases.
Overview
The compound is characterized by its potent and selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory formation. By inhibiting NMDA receptor activity, this compound may offer therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia, where glutamatergic dysfunction is prevalent .
The primary mechanism through which this compound exerts its effects is by blocking NMDA receptors. This blockade reduces excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and potentially preventing excitotoxicity, which is a pathological process implicated in various neurodegenerative disorders.
NMDA Receptor Antagonism
Research indicates that this compound selectively antagonizes NMDA receptors, which are integral to learning and memory processes. The inhibition of these receptors can lead to improved outcomes in models of neurodegeneration, suggesting its potential as a therapeutic agent .
Cholinesterase Inhibition
In addition to its NMDA antagonistic properties, studies have shown that quinuclidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants for various quinuclidine derivatives have been measured in the micromolar range, indicating their potential utility in treating conditions characterized by cholinergic deficits .
Case Studies and Research Findings
Several studies have explored the biological activity of quinuclidine derivatives, including this compound:
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from glutamate-induced toxicity, highlighting its neuroprotective properties. This effect was attributed to its ability to block NMDA receptor-mediated excitotoxicity .
- Antimicrobial Activity : Some derivatives of quinuclidine have shown promising antibacterial activity. For instance, related compounds with similar structures exhibited effective inhibition against various bacterial strains, suggesting a broader pharmacological profile that could be beneficial in developing new antibiotics .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of quinuclidine derivatives revealed that certain structures could induce cell death in cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | NMDA Antagonism | AChE Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | Yes | Moderate | Yes |
| Penehyclidine | No | Strong | Moderate |
| Other Quinuclidine Derivatives | Variable | Variable | Variable |
This table illustrates the unique position of this compound among other compounds in terms of its biological activities.
Q & A
Q. What are the optimal synthetic routes for 3-(2'-phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine, and how can purity be maximized during synthesis?
Methodological Answer: The synthesis involves reacting 3-quinuclidinol with 1,1-phenylpentyl ethylene oxide under controlled conditions. Key steps include:
- Using sodium hydride in dimethyl sulfoxide (DMSO) as a base to promote nucleophilic substitution .
- Sequential extraction with ethyl acetate and hydrochloric acid to isolate the organic phase, followed by pH adjustments (5–7 and 9–12) to remove acidic/basic impurities .
- Reduced-pressure distillation to obtain the oily product. Purity (>95%) is achieved via repeated solvent washing and back-extraction to eliminate unreacted intermediates .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL) resolves absolute configuration, particularly for the cyclopentyl and hydroxyethoxy groups .
- NMR spectroscopy : H and C NMR analysis of coupling constants and NOE effects distinguishes diastereomers. For example, the quinuclidine moiety’s rigid bicyclic structure produces distinct splitting patterns .
Q. What analytical techniques are critical for characterizing impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Detects low-abundance impurities (e.g., chloro derivatives like 3-(2-chloro-2-cyclopentyl-2-phenylethoxy)quinuclidine) by comparing retention times and mass fragmentation patterns .
- TLC with iodine staining : Screens for unreacted starting materials (e.g., 3-quinuclidinol) during intermediate purification .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its antimuscarinic activity, and what experimental models validate receptor selectivity?
Methodological Answer:
- In vitro receptor binding assays : Radiolabeled ligands (e.g., H-N-methylscopolamine) quantify affinity for M1/M3 vs. M2 receptors. PHC’s reduced M2 activity is attributed to steric hindrance from the cyclopentyl group, as shown in competitive displacement studies .
- Molecular docking simulations : Predict interactions between the hydroxyethoxy group and muscarinic receptor subpockets (e.g., Tyr 506 in M3), guiding SAR modifications .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy in organophosphate poisoning models?
Methodological Answer:
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma and brain concentrations to assess blood-brain barrier penetration. PHC’s quinuclidine core enhances CNS bioavailability compared to atropine .
- Dynamic functional assays : Isolated ileum or tracheal smooth muscle preparations measure antagonism of carbachol-induced contractions, correlating tissue-specific efficacy .
Q. How can computational methods predict metabolic pathways and potential toxic metabolites?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates activation energies for cytochrome P450-mediated hydroxylation at the cyclopentyl or phenyl rings .
- In silico metabolite prediction : Tools like Meteor (Lhasa Limited) simulate phase I/II transformations, prioritizing stable glucuronides or sulfates for LC-MS validation .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are twinning or disorder addressed?
Methodological Answer:
- SHELXD/SHELXE : Resolve pseudo-merohedral twinning by iterative dual-space recycling, especially for the flexible cyclopentyl group .
- Occupancy refinement : Models disorder in the hydroxyethoxy chain using PART instructions in SHELXL, constrained by isotropic displacement parameters .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer:
Q. Why do some studies report cardiovascular side effects despite claimed M2 receptor selectivity?
Methodological Answer:
- Dose-response profiling : At high doses (>1 mg/kg), off-target effects on cardiac K channels may occur. Patch-clamp electrophysiology identifies hERG channel inhibition as a confounding factor .
Method Development
Q. What novel derivatization strategies enhance the compound’s pharmacological profile?
Methodological Answer:
- Bioisosteric replacement : Substituting the phenyl ring with heteroaromatic groups (e.g., pyridine) improves solubility while maintaining antimuscarinic activity .
- Prodrug design : Acetylation of the hydroxy group increases oral bioavailability, with enzymatic cleavage studies in simulated gastric fluid validating release kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
